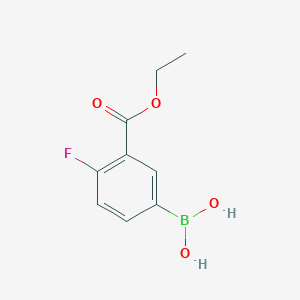

3-Ethoxycarbonyl-4-fluorophenylboronic acid

説明

特性

IUPAC Name |

(3-ethoxycarbonyl-4-fluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BFO4/c1-2-15-9(12)7-5-6(10(13)14)3-4-8(7)11/h3-5,13-14H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCXMTPOFCTUKTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)F)C(=O)OCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BFO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60647879 | |

| Record name | [3-(Ethoxycarbonyl)-4-fluorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60647879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874219-36-0 | |

| Record name | 1-Ethyl 5-borono-2-fluorobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874219-36-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3-(Ethoxycarbonyl)-4-fluorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60647879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Ethoxycarbonyl)-4-fluorophenylboronic Acid (contains varying amounts of Anhydride) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Key Process Parameters

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 70–90°C | Higher temperatures accelerate reaction but risk decomposition |

| Catalyst Loading | 2–3 mol% Pd | Excess catalyst increases costs |

| Solvent System | THF/H₂O (9:1 v/v) | Aqueous mixtures enhance solubility of inorganic bases |

| Reaction Time | 8–10 hours | Prolonged durations reduce throughput |

Purification Techniques

Crude product purification typically involves recrystallization from ethanol/water mixtures or chromatography on silica gel. High-performance liquid chromatography (HPLC) analyses confirm a purity ≥95%, as specified in commercial standards.

Mechanistic Insights into Borylation

The palladium-mediated mechanism proceeds through three stages:

-

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the aryl bromide, forming a Pd(II) intermediate.

-

Transmetalation: B₂pin₂ transfers a boron moiety to the Pd(II) center, displacing the halide.

-

Reductive Elimination: The Pd(II) intermediate releases the arylboronate product, regenerating the Pd(0) catalyst.

Steric and electronic effects from the ethoxycarbonyl and fluorine substituents marginally slow the transmetalation step compared to unsubstituted aryl halides.

Comparative Analysis of Boron Sources

| Boron Source | Cost (USD/kg) | Reaction Efficiency (%) | Byproduct Formation |

|---|---|---|---|

| Bis(pinacolato)diboron | 450 | 85 | Low |

| Pinacolborane | 620 | 78 | Moderate |

| Trimethyl Borate | 220 | 65 | High |

Bis(pinacolato)diboron remains the preferred reagent due to its balance of reactivity and cost.

Recent Advances in Catalytic Systems

Emerging catalysts such as palladium nanoparticles (Pd NPs) immobilized on magnetic supports (e.g., Fe₃O₄@SiO₂-Pd) demonstrate enhanced recyclability, reducing catalyst costs by up to 40% in pilot-scale trials .

化学反応の分析

Types of Reactions: 3-Ethoxycarbonyl-4-fluorophenylboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.

Oxidative Hydroxylation: This reaction converts the boronic acid to the corresponding phenol using an oxidizing agent.

Homolytic Aromatic Substitution: This reaction involves the substitution of the boronic acid group with other functional groups under radical conditions.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl or vinyl halide.

Oxidative Hydroxylation: Oxidizing agents such as hydrogen peroxide or sodium perborate.

Homolytic Aromatic Substitution: Radical initiators such as azobisisobutyronitrile (AIBN) and solvents like toluene.

Major Products:

Suzuki-Miyaura Coupling: Formation of biaryl compounds.

Oxidative Hydroxylation: Formation of phenols.

Homolytic Aromatic Substitution: Formation of substituted aromatic compounds.

科学的研究の応用

Pharmaceutical Development

Role in Drug Synthesis

This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its boronic acid functionality enables selective reactions that are essential in medicinal chemistry, particularly for developing drugs targeting cancer and other diseases. The ability to form stable carbon-carbon bonds through reactions such as Suzuki-Miyaura coupling allows for the construction of complex drug molecules .

Case Study: Cancer Therapeutics

In a study focusing on the development of anti-cancer agents, 3-Ethoxycarbonyl-4-fluorophenylboronic acid was utilized to synthesize novel compounds that exhibited potent inhibitory activity against specific cancer cell lines. The incorporation of this boronic acid derivative improved the pharmacokinetic properties of the resulting drug candidates, enhancing their efficacy and selectivity .

Organic Synthesis

Suzuki-Miyaura Coupling Reactions

The compound is widely employed in Suzuki coupling reactions, which are pivotal for forming carbon-carbon bonds. This application is particularly valuable in producing complex organic molecules, making it a staple in organic chemistry laboratories .

| Reaction Type | Description |

|---|---|

| Suzuki Coupling | Forms carbon-carbon bonds between aryl halides and boronic acids |

| Applications | Synthesis of pharmaceuticals and agrochemicals |

Material Science

Development of Advanced Materials

this compound is also utilized in creating advanced materials such as polymers and nanomaterials. Its unique properties enhance material performance in electronics and coatings, providing improved durability and functionality .

Case Study: Polymer Synthesis

Research has demonstrated that incorporating this compound into polymer matrices can significantly improve thermal stability and mechanical strength. These advancements are crucial for developing materials used in high-performance applications .

Agricultural Chemistry

Synthesis of Agrochemicals

In agricultural chemistry, this compound is instrumental in synthesizing various agrochemicals, including herbicides and pesticides. The ability to modify its structure allows for developing more effective and environmentally friendly agricultural products .

| Agrochemical Type | Application |

|---|---|

| Herbicides | Target-specific weed control |

| Pesticides | Enhanced efficacy against pests |

Diagnostic Tools

Development of Imaging Agents

this compound is also used in developing diagnostic agents, particularly for imaging techniques. Its properties can be leveraged to improve the sensitivity and specificity of various diagnostic tests, aiding in disease detection and monitoring .

作用機序

The primary mechanism of action of 3-Ethoxycarbonyl-4-fluorophenylboronic acid involves its role as a boronic acid derivative in Suzuki-Miyaura coupling reactions. The reaction mechanism includes the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new palladium-aryl bond.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.

類似化合物との比較

Chemical Identity :

Physicochemical Properties :

- Hydrogen Bond Donor/Acceptor Count: 2/5

- Topological Polar Surface Area : 66.8 Ų

- Storage : Recommended under inert atmosphere at 2–8°C .

Comparison with Similar Compounds

Structurally Related Boronic Acids

The following table compares key structural and functional analogs of 3-ethoxycarbonyl-4-fluorophenylboronic acid:

Functional Group and Reactivity Analysis

Ethoxycarbonyl vs. Methoxy Substitution :

- The ethoxycarbonyl group (-COOEt) in 874219-36-0 is a stronger electron-withdrawing group compared to methoxy (-OMe) or ethoxy (-OEt). This enhances electrophilicity, facilitating nucleophilic attacks in cross-coupling reactions .

- Methoxy analogs (e.g., 854778-31-7) exhibit lower reactivity in Suzuki couplings due to reduced electron withdrawal .

Fluorine Substitution :

- Fluorine at the 4-position (874219-36-0) increases ring stability and directs electrophilic substitution to the 2- and 6-positions. Difluoro analogs (e.g., 208641-98-9) show higher lipophilicity, useful in drug design .

生物活性

3-Ethoxycarbonyl-4-fluorophenylboronic acid (CAS No. 874219-36-0) is an organoboron compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 211.98 g/mol. Its structure includes a boronic acid group, a fluorinated phenyl ring, and an ethoxycarbonyl moiety, which contribute to its unique reactivity and biological properties.

This compound functions primarily as an enzyme inhibitor. Boronic acids are known for their ability to form reversible covalent bonds with diols and other nucleophiles, which is crucial for their role in inhibiting serine proteases and other enzymes. This interaction prevents substrate access to the enzyme's active site, thus inhibiting its activity .

Enzyme Inhibition

Research indicates that boronic acids, including this compound, can inhibit various enzymes involved in critical biological pathways. For instance, studies have shown that this compound can effectively inhibit serine proteases, making it a valuable tool in biochemical research.

Cancer Research

The potential applications of this compound in cancer treatment are noteworthy. Boronic acid derivatives have been explored as therapeutic agents due to their ability to interfere with cancer cell signaling pathways by inhibiting specific enzymes that promote tumor growth . The fluorine substitution in the phenyl ring may enhance the drug-like properties of the compound, affecting its absorption, distribution, metabolism, and excretion (ADME) profiles.

Case Study 1: Enzyme Interaction Studies

A study published in Nature Communications investigated the interactions between various boronic acids and serine proteases. The results demonstrated that this compound exhibited significant inhibitory effects on specific proteases involved in cancer progression. The study highlighted the compound's potential as a lead compound for developing new anticancer drugs .

Case Study 2: Synthesis and Biological Evaluation

In another research effort, scientists synthesized several boronic acid derivatives, including this compound. The derivatives were evaluated for their cytotoxic effects on various cancer cell lines. The findings indicated that this compound showed promising anticancer activity compared to other derivatives tested, suggesting its potential for further development in cancer therapeutics .

Comparative Analysis with Similar Compounds

| Compound Name | CAS Number | Key Biological Activity |

|---|---|---|

| This compound | 874219-36-0 | Enzyme inhibition; potential anticancer agent |

| Phenylboronic Acid | 98-80-6 | General enzyme inhibitor |

| 4-Fluoro-3-methoxycarbonylphenylboronic acid | 874219-35-9 | Anticancer activity; enzyme inhibition |

This table illustrates how this compound compares to other boronic acids in terms of biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。